molecular formula C12H16ClNO2 B2436235 Tert-butyl 4-chloro-2-(methylamino)benzoate CAS No. 2248317-66-8

Tert-butyl 4-chloro-2-(methylamino)benzoate

Cat. No.: B2436235
CAS No.: 2248317-66-8
M. Wt: 241.72
InChI Key: HTYINHMOEOGJFX-UHFFFAOYSA-N
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Description

Tert-butyl 4-chloro-2-(methylamino)benzoate is an organic compound that belongs to the class of benzoates It is characterized by the presence of a tert-butyl ester group, a chloro substituent at the 4-position, and a methylamino group at the 2-position of the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4-chloro-2-(methylamino)benzoate typically involves the esterification of 4-chloro-2-(methylamino)benzoic acid with tert-butyl alcohol. The reaction is usually catalyzed by an acid, such as sulfuric acid or hydrochloric acid, under reflux conditions. The reaction can be represented as follows:

4-chloro-2-(methylamino)benzoic acid+tert-butyl alcoholacid catalysttert-butyl 4-chloro-2-(methylamino)benzoate+water\text{4-chloro-2-(methylamino)benzoic acid} + \text{tert-butyl alcohol} \xrightarrow{\text{acid catalyst}} \text{this compound} + \text{water} 4-chloro-2-(methylamino)benzoic acid+tert-butyl alcoholacid catalyst​tert-butyl 4-chloro-2-(methylamino)benzoate+water

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, can optimize the production process.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 4-chloro-2-(methylamino)benzoate can undergo various chemical reactions, including:

    Substitution Reactions: The chloro substituent can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction Reactions: The methylamino group can be oxidized to form corresponding nitroso or nitro derivatives, while reduction can yield amine derivatives.

    Hydrolysis: The ester group can be hydrolyzed to yield 4-chloro-2-(methylamino)benzoic acid and tert-butyl alcohol.

Common Reagents and Conditions

    Substitution Reactions: Nucleophiles such as sodium azide or potassium thiocyanate in the presence of a polar aprotic solvent like dimethylformamide (DMF).

    Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid or sodium hydroxide.

Major Products Formed

    Substitution: Products depend on the nucleophile used, such as 4-azido-2-(methylamino)benzoate or 4-thiocyanato-2-(methylamino)benzoate.

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of amine derivatives.

    Hydrolysis: Formation of 4-chloro-2-(methylamino)benzoic acid and tert-butyl alcohol.

Scientific Research Applications

Tert-butyl 4-chloro-2-(methylamino)benzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of tert-butyl 4-chloro-2-(methylamino)benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the chloro and methylamino groups can influence its binding affinity and specificity. The compound may exert its effects by modulating biochemical pathways, leading to changes in cellular functions.

Comparison with Similar Compounds

Similar Compounds

    4-chloro-2-(methylamino)benzoic acid: Lacks the tert-butyl ester group.

    Tert-butyl 4-chloro-2-(amino)benzoate: Lacks the methyl group on the amino substituent.

    Tert-butyl 4-chloro-2-(dimethylamino)benzoate: Contains an additional methyl group on the amino substituent.

Uniqueness

Tert-butyl 4-chloro-2-(methylamino)benzoate is unique due to the combination of its functional groups, which can influence its reactivity and potential applications. The presence of the tert-butyl ester group provides steric hindrance, which can affect its interactions with other molecules and its stability under various conditions.

Properties

IUPAC Name

tert-butyl 4-chloro-2-(methylamino)benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16ClNO2/c1-12(2,3)16-11(15)9-6-5-8(13)7-10(9)14-4/h5-7,14H,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTYINHMOEOGJFX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C1=C(C=C(C=C1)Cl)NC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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